molecular formula C14H23NO3 B14211833 2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol CAS No. 825636-33-7

2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol

Cat. No.: B14211833
CAS No.: 825636-33-7
M. Wt: 253.34 g/mol
InChI Key: OUQYPWKXMXYSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol is a complex organic compound that features a benzyl group, a tert-butylperoxy group, and an aminoethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol typically involves the reaction of benzylamine with tert-butyl hydroperoxide and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction temperature is usually maintained between 70-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and high yield. The purity of the final product is often enhanced through purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol involves the generation of free radicals through the decomposition of the tert-butylperoxy group. These radicals can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methylethanolamine: Similar structure but lacks the tert-butylperoxy group.

    tert-Butyl peroxybenzoate: Contains a tert-butylperoxy group but different overall structure.

    2-Benzylaminoethanol: Similar backbone but different substituents

Uniqueness

2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol is unique due to the presence of both a benzyl group and a tert-butylperoxy group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring radical initiation and specific reactivity patterns .

Properties

CAS No.

825636-33-7

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

2-[benzyl(tert-butylperoxymethyl)amino]ethanol

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-17-12-15(9-10-16)11-13-7-5-4-6-8-13/h4-8,16H,9-12H2,1-3H3

InChI Key

OUQYPWKXMXYSOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOCN(CCO)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.